(4-(3-Chloropropoxy)phenyl)boronic acid
Description
(4-(3-Chloropropoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 3-chloropropoxy group (–O–CH₂CH₂CH₂Cl) at the para position and a boronic acid (–B(OH)₂) group. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s reactivity with palladium catalysts. The chloropropoxy group introduces steric and electronic effects that influence its solubility, stability, and reactivity .
The synthesis of this compound is typically achieved through nucleophilic substitution or coupling reactions, as evidenced by its commercial availability from suppliers like CymitQuimica in varying quantities (1g to 500mg) . Its primary applications include pharmaceutical intermediates, materials science, and probe development for stimuli-responsive systems.
Properties
IUPAC Name |
[4-(3-chloropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYXWNDHGBFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-(3-Chloropropoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound acts as an organoboron reagent in this process.
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction. This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The compound, as an organoboron reagent, plays a crucial role in this process.
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water. This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction. This reaction is a fundamental process in organic synthesis, enabling the creation of complex organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water. As mentioned, boronic acids and their esters are only marginally stable in water. Therefore, the compound’s action, efficacy, and stability could be affected by the aqueous environment.
Biological Activity
(4-(3-Chloropropoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by its boronic acid functional group attached to a phenyl ring with a chloropropoxy substituent, exhibits unique properties that make it suitable for various biochemical interactions.
Structural Characteristics
The molecular formula of this compound is C10H12BClO2. Its structure allows for reversible covalent bonding with diols, a feature that is pivotal in its biological activity. The presence of the chloropropoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Boronic acids like this compound are known to interact with specific proteins and enzymes through the formation of reversible covalent bonds. This interaction can modulate various biological pathways, including those involved in cancer progression and metabolic disorders. The ability to disrupt protein-protein interactions (PPIs) positions this compound as a candidate for drug development aimed at targeting specific cellular processes.
Biological Activities
- Antimicrobial Activity : Boronic acids have demonstrated antimicrobial properties by inhibiting bacterial enzymes such as β-lactamase, which are crucial for antibiotic resistance. Studies have shown that derivatives of phenylboronic acids can effectively inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains .
- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes involved in disease mechanisms. For example, it has been implicated in the inhibition of leucyl-tRNA synthetase, leading to disrupted protein synthesis in pathogenic organisms .
- Cellular Effects : In plant studies, boronic acids have been shown to induce morphological changes in cells, disrupting cytoplasmic structures and affecting cell viability. The degree of disruption correlates with the binding strength of the boronic acid used . This suggests that this compound could similarly affect mammalian cells, warranting further investigation into its cytotoxic effects.
Case Studies
- Study on Antibacterial Activity : A comparative study on various boronic acids revealed that this compound exhibited significant antibacterial activity against Vibrio harveyi and V. parahaemolyticus. The minimum inhibitory concentration (MIC) for effective growth inhibition was determined to be around 100 µg/mL, highlighting its potential as an antibacterial agent .
- Inhibition of Enzyme Activity : In a study focusing on enzyme inhibition, it was found that this compound could effectively inhibit proteases involved in tumor progression. This positions it as a promising lead compound for cancer therapeutics .
Comparative Analysis
The following table summarizes the biological activities of selected boronic acids compared to this compound:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxic Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Potentially high |
| 3-Nitrophenylboronic Acid | High | Yes | High |
| 2-Fluoro-5-iodophenylboronic Acid | Moderate | Yes | Low |
| 4-Aminophenylboronic Acid | Low | Yes | Moderate |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that boronic acids, including (4-(3-Chloropropoxy)phenyl)boronic acid, can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of phenylboronic acids can effectively target prostate cancer cells, demonstrating cytotoxic effects while preserving the viability of healthy cells. The compound's mechanism involves disrupting protein-protein interactions critical for cancer progression .
Enzyme Inhibition :
This compound has been identified as an inhibitor of various enzymes involved in disease pathways. Notably, it has shown promise in inhibiting proteases linked to tumor growth. Such inhibition could pave the way for new cancer therapies targeting specific enzymatic functions .
Organic Synthesis Applications
Suzuki-Miyaura Cross-Coupling Reaction :
The primary application of this compound lies in its utility as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The compound participates through oxidative addition and transmetalation processes, leading to the formation of diverse biaryl compounds.
Synthesis of Bioactive Compounds :
The compound serves as a building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols enhances its role in organic synthesis, particularly in creating compounds with desired biological activities .
Biological Activities
Antimicrobial Properties :
this compound exhibits antimicrobial activity by inhibiting bacterial enzymes such as β-lactamase, which are crucial for antibiotic resistance. Studies have demonstrated its effectiveness against several pathogenic bacteria, suggesting potential applications in treating resistant infections .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with minimal impact on healthy cell lines. This selective toxicity underscores its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, this compound was found to effectively inhibit leucyl-tRNA synthetase in pathogenic organisms. This inhibition disrupted protein synthesis pathways essential for microbial survival, highlighting its potential as an antimicrobial agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected boronic acids compared to this compound:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxic Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Potentially high |
| 3-Nitrophenylboronic Acid | High | Yes | High |
| 2-Fluoro-5-iodophenylboronic Acid | Moderate | Yes | Low |
| 4-Aminophenylboronic Acid | Low | Yes | Moderate |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (4-(3-Chloropropoxy)phenyl)boronic acid with analogous boronic acids, highlighting structural differences and their implications:
Reactivity and Functional Performance
- Cross-Coupling Efficiency: this compound exhibits moderate reactivity in Suzuki-Miyaura couplings due to the electron-withdrawing Cl atom, which slightly deactivates the boronic acid.
- Biological Activity: Compounds with complex alkoxy chains, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrate potent HDAC inhibition (IC₅₀ ~1µM) compared to simpler analogs. The chloropropoxy group in the target compound may offer a balance between lipophilicity and target binding, though specific biological data are lacking .
- Stimuli-Responsive Behavior: Boronic acids like 4-(hydroxymethyl)phenylboronic acid are used in H₂O₂-activated probes due to their ability to form quinone methides upon oxidation.
Preparation Methods
Bromobenzene-Based Route
One of the most established approaches involves starting with 3-bromobenzene derivatives, followed by lithiation and subsequent boronation:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | n-Butyllithium in tetrahydrofuran (THF) at -78°C | Lithiation of 3-bromobenzene | Forms aryllithium intermediate |
| 2 | Trimethyl borate (B(OMe)3) addition | Boronation of aryllithium | Produces arylboronic ester |
| 3 | Hydrolysis with acid | Converts ester to boronic acid | Typical yields range from 57% to 85% |
Research Findings:
This method is detailed in a synthesis where 3-bromobenzene reacts with n-butyllithium, followed by borate ester formation and hydrolysis, yielding the boronic acid with high efficiency. For instance, one study reports an 85% yield under optimized conditions, emphasizing the method's reliability for aromatic boronic acids.
Chlorobenzene-Based Route
Alternatively, chlorobenzene can be used as a starting material via a halogen-lithium exchange:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | n-Butyllithium in THF at -78°C | Lithium-halogen exchange on chlorobenzene | Forms chlorophenyllithium |
| 2 | Trimethyl borate addition | Boronation | Produces chlorophenylboronic ester |
| 3 | Acid hydrolysis | Boronic acid formation | Yields around 57% to 70% |
Research Findings:
This pathway is supported by chemical literature indicating that chlorobenzene reacts with n-butyllithium to give chlorophenyllithium, which then reacts with trimethyl borate to form chlorophenylboronic acid after hydrolysis.
Multi-step Functionalization of Boronic Acids
Synthesis of 4-(3-Chloropropoxy)phenyl)boronic acid via Nucleophilic Substitution
This method involves first synthesizing a phenylboronic acid derivative bearing a suitable leaving group, followed by nucleophilic substitution to introduce the chloropropoxy chain:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Phenylboronic acid derivative with a leaving group (e.g., halogen or tosylate) | Preparation of intermediate | Variable yields based on precursor |
| 2 | 3-Chloropropanol or chloropropyl derivatives | Nucleophilic substitution (SN2) | Typically yields between 60-80% |
| 3 | Purification via chromatography | Final product isolation | Purity dependent on reaction conditions |
Research Findings:
This approach is supported by literature where phenylboronic acids are functionalized with halogenated alkyl chains, followed by nucleophilic substitution with chloropropanol derivatives to yield the target compound.
Coupling via Suzuki-Miyaura Cross-Coupling
Another advanced method involves coupling a suitable boronic acid with chloropropoxyphenyl halides:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Chloropropoxyphenyl halide | Prepared via halogenation of phenol derivatives | 70-90% yields |
| 2 | Boronic acid derivatives | Coupling with palladium catalyst | Yields vary from 60-85% |
Research Findings:
This method offers high regioselectivity and functional group tolerance, with studies reporting yields around 75% under optimized conditions.
Synthesis of 3-Chlorophenylboronic Acid as a Precursor
A common precursor for the target compound is 3-chlorophenylboronic acid, synthesized via halogen-lithium exchange followed by boronation:
Chlorobenzene + n-Butyllithium → Chlorophenyllithium
Chlorophenyllithium + Trimethyl borate → Chlorophenylboronic ester
Hydrolysis → 3-Chlorophenylboronic acid (Yield: ~57-85%)
Research Findings:
This route is well-documented, with yields depending on reaction conditions, solvent purity, and temperature control.
Summary of Key Preparation Data
| Method | Starting Material | Reagents | Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Lithiation-Boronation | 3-Bromobenzene or chlorobenzene | n-Butyllithium, trimethyl borate | -78°C, inert atmosphere | 57-85% | High yield, well-established |
| Nucleophilic Substitution | Phenylboronic acid derivatives | Chloropropanol derivatives | Reflux, SN2 conditions | 60-80% | Flexibility for functionalization |
| Suzuki-Miyaura Coupling | Halogenated phenols | Boronic acids, Pd catalyst | Reflux, inert atmosphere | 70-85% | High regioselectivity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-(3-Chloropropoxy)phenyl)boronic acid?
- Methodological Answer : A two-step approach is commonly employed:
Alkylation : React 4-hydroxyphenylboronic acid with 3-chloro-1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-chloropropoxy group via nucleophilic substitution.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC and confirm structural integrity via NMR (e.g., δ ~3.8–4.3 ppm for OCH₂ protons) .
- Key Considerations : Optimize reaction time and temperature to minimize protodeboronation, a common side reaction in boronic acid synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- and NMR : Identify substituent patterns (e.g., aromatic protons at δ ~6.8–7.5 ppm, propoxy chain protons at δ ~1.8–4.3 ppm) .
- NMR : Confirm boronic acid integrity (δ ~28–32 ppm for trigonal planar boron) .
- FT-IR : Detect B-OH stretching (~3200–3400 cm) and B-O vibrations (~1350 cm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M-H]⁻ at m/z 228.05).
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Anhydrous Environment : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis.
- Low Temperature : Refrigerate at 0–6°C for long-term stability, as demonstrated for structurally related chlorophenylboronic acids .
- Desiccants : Include molecular sieves or silica gel to mitigate moisture ingress .
Advanced Research Questions
Q. How do the chloro and propoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity of the boronic acid, accelerating Suzuki-Miyaura coupling with aryl halides.
- Steric Effects : The 3-chloropropoxy chain may hinder transmetalation in bulky catalytic systems. Mitigate by using Pd catalysts with large ligands (e.g., SPhos) .
- Case Study : Analogous 4-halophenylboronic acids show reduced coupling efficiency in sterically congested environments, necessitating optimized ligand-to-metal ratios .
Q. What mechanistic insights explain protodeboronation under aqueous conditions?
- Methodological Answer :
- Acid-Catalyzed Pathway : Protodeboronation proceeds via B-OH protonation, forming a tetrahedral intermediate that collapses to release benzene diol. Monitor via NMR (disappearance of δ ~28 ppm signal) .
- Mitigation Strategies : Use buffered solvents (pH 7–8) or aryltrifluoroborate salts to stabilize the boronic acid .
Q. How can crystallographic data resolve contradictions in supramolecular assembly reports?
- Methodological Answer :
- X-ray Diffraction : Analyze hydrogen-bonding networks (e.g., B-OH⋯O interactions) and π-stacking of the aromatic ring. Compare to 4-halophenylboronic acid crystal structures, where chloro substituents enhance halogen bonding .
- Case Study : 4-Chlorophenylboronic acid forms dimeric motifs via B-OH⋯O interactions, while alkoxy substituents disrupt these networks—a critical consideration for material design .
Q. What experimental controls are essential when reconciling contradictory catalytic activity data?
- Methodological Answer :
- Baseline Controls : Include known boronic acids (e.g., 4-methoxyphenylboronic acid) to benchmark reactivity.
- Condition Screening : Vary solvent polarity (e.g., THF vs. DMF), temperature, and Pd catalyst loading. For example, achieved 76% yield in DMSO at 1 mmol scale, but scalability may require solvent optimization .
- Quantitative Analysis : Use HPLC or GC-MS to quantify side products (e.g., protodeboronated byproducts) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
